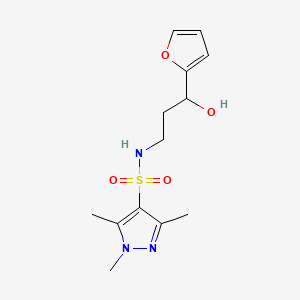
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a furan ring, a hydroxypropyl group, and a pyrazole sulfonamide moiety
作用機序
Target of Action
Furan derivatives and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may target enzymes or structures in bacteria . Similarly, pyrazole derivatives have been found in many important synthetic drug molecules, indicating they can bind with high affinity to multiple receptors .
Mode of Action
The mode of action of furan and pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They may inhibit or activate the function of their target, leading to a variety of biological effects .
Biochemical Pathways
Furan and pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. For instance, some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of furan and pyrazole derivatives can vary greatly depending on their specific structure. Some furan derivatives, for example, are known to be rapidly absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of furan and pyrazole derivatives can vary greatly depending on their specific targets and mode of action. Some furan derivatives, for example, have been found to exhibit antimicrobial activity, suggesting they may kill or inhibit the growth of bacteria .
Action Environment
The action, efficacy, and stability of furan and pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural or 5-hydroxymethylfurfural through aldol condensation reactions.
Hydroxypropyl Group Introduction: The hydroxypropyl group is introduced via a reaction between the furan derivative and an appropriate epoxide under acidic or basic conditions.
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving a 1,3-diketone and hydrazine.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The hydroxypropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Propyl-substituted pyrazole sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for designing new materials .
類似化合物との比較
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-thioamide: Contains a thioamide group, offering different reactivity and biological properties.
Uniqueness
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and sulfonamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-7-6-11(17)12-5-4-8-20-12/h4-5,8,11,14,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNMHVIPDBOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














